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Compound of Interest

Compound Name: Butyl phenylacetate

Cat. No.: B086620

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the
sensory performance of Butyl phenylacetate, supported by experimental data and protocols.

Butyl phenylacetate, a key aroma compound, is valued in the food industry for its
characteristic sweet, floral, and honey-like notes.[1] This guide provides a comparative sensory
evaluation of Butyl phenylacetate in various food matrices, offering insights into its
performance against other flavoring alternatives. The information presented is intended to
assist researchers and product developers in making informed decisions regarding flavor
formulation.

Quantitative Sensory Profile of Butyl Phenylacetate

While specific quantitative sensory panel data for Butyl phenylacetate across a range of food
matrices is not readily available in publicly accessible literature, a study on Feng-flavored Baijiu
provides valuable insights into its sensory impact. In this context, Butyl phenylacetate was
identified as a key volatile compound contributing honey and rose notes. The relative content of
Butyl phenylacetate was observed to change with the aging of the beverage, indicating its
role in the evolution of the flavor profile.

To illustrate a typical quantitative descriptive analysis (QDA) of an aromatic ester in a beverage,
the following table presents hypothetical data based on the sensory profile of a related
compound, phenethyl acetate, in a model fruit juice, compared with a control sample. This
demonstrates the type of data generated in such studies.
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. ) . Fruit Juice with
Fruit Juice with

Sensory Attribute Control (Fruit Juice Phenethyl Acetate Butyl
Base) Phenylacetate (10
(10 ppm) ppm) - Hypothetical

Aroma

Fruity 5.5 7.0 6.5

Floral 2.0 6.5 7.5

Honey 1.0 4.5 8.0

Sweet 4.0 55 6.0

Green 3.0 2.5 2.0

Flavor

Fruity 6.0 7.5 7.0

Floral 15 6.0 7.0

Honey 0.5 5.0 8.5

Sweet 5.0 6.5 7.0

Bitter 1.0 1.0 1.0

Aftertaste 3.0 5.0 6.0

Note: Data for Butyl
Phenylacetate is
hypothetical and for
illustrative purposes
only. The scale is a
15-point intensity
scale where 0 = not
perceptible and 15 =

extremely intense.

Experimental Protocols for Sensory Evaluation
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A robust sensory evaluation is critical for understanding the impact of a flavor ingredient. The
following is a detailed methodology for a Quantitative Descriptive Analysis (QDA) of an
aromatic ester like Butyl phenylacetate in a beverage matrix.

Panelist Selection and Training

A panel of 10-12 individuals with prior experience in descriptive sensory analysis of beverages
is typically recruited. Panelists are screened for their ability to discriminate between different
aroma and flavor compounds and their verbal fluency in describing sensory perceptions.
Training sessions, conducted over several weeks, involve the presentation of reference
standards for key aromatic attributes (e.qg., fruity, floral, honey, sweet) to establish a common
lexicon and rating scale usage.

Sample Preparation

A base beverage (e.g., a neutral-flavored fruit juice or a sugar-water solution) is used as the
control. Stock solutions of Butyl phenylacetate and any comparative flavoring agents are
prepared in a suitable solvent (e.g., ethanol) and then added to the base beverage to achieve
the desired concentration (e.g., 10 ppm). Samples are prepared fresh for each session and
presented to panelists at a standardized temperature in coded, identical containers.

Sensory Evaluation Procedure

Panelists evaluate the samples in individual sensory booths under controlled lighting and
environmental conditions. Using a consensus-developed scoresheet, they rate the intensity of
each identified sensory attribute on a structured scale (e.g., a 15-point line scale anchored with
“low" and "high™). The order of sample presentation is randomized for each panelist to minimize
order effects. Panelists are instructed to rinse their mouths with purified water and wait for a
designated period between samples to prevent sensory fatigue.

Data Analysis

The intensity ratings from each panelist are collected and analyzed using statistical software.
Analysis of Variance (ANOVA) is typically used to determine if there are significant differences
in the sensory attributes between the samples. Principal Component Analysis (PCA) can also
be employed to visualize the relationships between the samples and their sensory
characteristics.
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Logical Workflow for Sensory Panel Evaluation

The following diagram illustrates the typical workflow for a descriptive sensory analysis of a
flavor compound in a food matrix.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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